Methyl hydrogen azelate
Overview
Description
Synthesis Analysis
The synthesis of methyl hydrogen azelate has been explored to determine the most effective method for its preparation. Yasukawa and Abe (1964) investigated the equilibrium constant in the esterification process between azelaic acid and methanol at 90°C and 1 atm, establishing a suitable equilibrium composition for the synthesis of methyl hydrogen azelate. Additionally, they explored the hydrolysis of dimethyl azelate using sodium hydroxide and barium hydroxide in methanol, concluding that the equilibrium method provided superior results compared to the other methods investigated (Yasukawa & Abe, 1964).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of methyl hydrogen azelate were not identified in the search, the synthesis process and the equilibrium between its molecular components suggest a complex interaction of elements that define its molecular structure. Understanding these interactions is crucial for synthesizing and applying methyl hydrogen azelate in various scientific fields.
Chemical Reactions and Properties
Behr, Tenhumberg, and Wintzer (2013) discussed the oxidative cleavage of alkenes leading to the formation of carboxylic acids, such as azelaic acid from the ozonolysis of oleic acid. They proposed a catalytic process using hydrogen peroxide as an oxidant to produce azelaic acid monomethyl ester, which is related to the synthesis of methyl hydrogen azelate, showcasing its chemical reactions and properties (Behr, Tenhumberg, & Wintzer, 2013).
Scientific Research Applications
Fluorescence Imaging in Live Zebrafish : MeRho-Az, a probe that includes methyl hydrogen azelate, is used for rapid and selective fluorescence imaging. It is particularly effective for 3D imaging in live zebrafish intestinal tracts, aiding the understanding of chemical signaling in complex multicellular systems (Hammers et al., 2015).
Mass Spectrometry in Organic Chemistry : Methyl hydrogen azelate has been proposed in the study of mass spectra of aliphatic dicarboxylic acids and their esters. It aids in understanding the formation of cyclic structures in mass spectrometry analysis (Harrison et al., 1988).
Catalytic Oxidative Cleavage : In the synthesis of azelaic acid, methyl hydrogen azelate is produced as a byproduct in the ruthenium-catalyzed oxidative cleavage of methyl oleate with hydrogen peroxide. This process is considered cost-effective and environmentally friendly (Behr et al., 2013).
Photocatalytic Hydrogen Generation : Methyl hydrogen azelate is involved in the photocatalytic hydrogen generation from hydriodic acid, showing potential for photovoltaic applications (Park et al., 2016).
Proton Conductivity in Molecular Crystals : 2-Methylimidazole azelate, a derivative, demonstrates promising conductivity, particularly significant at high temperatures, indicating potential applications in electronics and materials science (Ławniczak et al., 2009).
Esterification Reactions : Ethyl hydrogen azelate can be synthesized using castor oil by the esterification reaction of azelaic acid with diethyl azelate. This showcases its potential in organic synthesis and industrial applications (Shi-bin, 2006).
Safety And Hazards
Methyl hydrogen azelate is used as pharmaceutical intermediates6. It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling Methyl hydrogen azelate7. It is not miscible in water and should be stored away from oxidizing agents6.
Future Directions
Azelaic acid, from which Methyl hydrogen azelate is derived, is predicted to have a market worth of USD 160 million by 20233. Its applications include pharmacological ingredients, polymers, plastics, lubricants, and materials for electronics3. This suggests a promising future for Methyl hydrogen azelate in various industries.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.
properties
IUPAC Name |
9-methoxy-9-oxononanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPSAPZUZXYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175253 | |
Record name | Methyl hydrogen azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydrogen azelate | |
CAS RN |
2104-19-0 | |
Record name | Monomethyl azelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monomethyl azelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrogen azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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